1-((2-Bromo-4,5-difluorophenyl)sulfonyl)-4-ethylpiperazine
Overview
Description
Scientific Research Applications
Chemical Derivatives and Synthesis
1-((2-Bromo-4,5-difluorophenyl)sulfonyl)-4-ethylpiperazine is a compound that can be derived from various heterocyclic sulfonyl compounds. Cremlyn, Swinbourne, and Shode (1985) discussed the synthesis of such derivatives, highlighting the spectral data of these compounds, which could indicate potential applications in chemical research and development (Cremlyn, Swinbourne, & Shode, 1985).
Electrochemical Studies
The electrochemical properties of related compounds, such as 1-ethylpiperazine, have been studied by Abe, Baba, and Soloshonok (2001). They explored electrochemical fluorination to obtain various perfluoro derivatives, which could be relevant for understanding the electrochemical behavior of 1-((2-Bromo-4,5-difluorophenyl)sulfonyl)-4-ethylpiperazine (Abe, Baba, & Soloshonok, 2001).
Oxidation Product Research
Foye and Fedor (1959) conducted research on the oxidation products of N-substituted derivatives of 1-ethylsulfonylpiperazine, providing insights into potential chemical pathways and reactions that could be relevant for 1-((2-Bromo-4,5-difluorophenyl)sulfonyl)-4-ethylpiperazine (Foye & Fedor, 1959).
Multi-Coupling Reagent Research
Studies on multi-coupling reagents, such as the work by Auvray, Knochel, and Normant (1985), are significant for understanding the reactivity and synthesis applications of complex sulfonyl compounds like 1-((2-Bromo-4,5-difluorophenyl)sulfonyl)-4-ethylpiperazine (Auvray, Knochel, & Normant, 1985).
Fluorination and SuFEx Chemistry
The exploration of sulfonyl fluoride chemistry, as described by Smedley et al. (2018), offers insights into the potential applications of sulfonyl compounds in SuFEx click chemistry, which could be relevant to 1-((2-Bromo-4,5-difluorophenyl)sulfonyl)-4-ethylpiperazine (Smedley et al., 2018).
Radical Addition Studies
Research on radical additions, like the study by Edetanlen-Elliot et al. (2007), provides a basis for understanding how 1-((2-Bromo-4,5-difluorophenyl)sulfonyl)-4-ethylpiperazine might undergo similar reactions, thus contributing to synthetic chemistry research (Edetanlen-Elliot et al., 2007).
Catalytic Activity in Synthesis
The use of titanium nanomaterials as catalysts for the synthesis of compounds like ethyl–piperazinyl quinolinyl-(E)-chalcone derivatives, as researched by Murugesan, Gengan, and Lin (2017), indicates the potential for catalytic applications of 1-((2-Bromo-4,5-difluorophenyl)sulfonyl)-4-ethylpiperazine in similar reactions (Murugesan, Gengan, & Lin, 2017).
Antimicrobial and Antioxidant Studies
Compounds like N-ethylpiperazine substitute thioureas and their copper(II) complexes have been synthesized and evaluated for their antitumor and antioxidant activities, as reported by Karagoz, Genç, Yılmaz, and Keser (2013). This suggests potential biomedical applications for 1-((2-Bromo-4,5-difluorophenyl)sulfonyl)-4-ethylpiperazine (Karagoz, Genç, Yılmaz, & Keser, 2013).
Safety and Hazards
properties
IUPAC Name |
1-(2-bromo-4,5-difluorophenyl)sulfonyl-4-ethylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrF2N2O2S/c1-2-16-3-5-17(6-4-16)20(18,19)12-8-11(15)10(14)7-9(12)13/h7-8H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWRIXLHURUOOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrF2N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301180610 | |
Record name | Piperazine, 1-[(2-bromo-4,5-difluorophenyl)sulfonyl]-4-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301180610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1704066-90-9 | |
Record name | Piperazine, 1-[(2-bromo-4,5-difluorophenyl)sulfonyl]-4-ethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1704066-90-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperazine, 1-[(2-bromo-4,5-difluorophenyl)sulfonyl]-4-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301180610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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